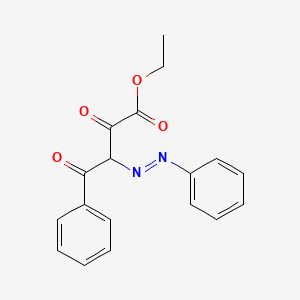

Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate

Description

Properties

Molecular Formula |

C18H16N2O4 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate |

InChI |

InChI=1S/C18H16N2O4/c1-2-24-18(23)17(22)15(16(21)13-9-5-3-6-10-13)20-19-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |

InChI Key |

NJSWQKBUHFAWBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization and subsequent oxidation to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate

A structurally related compound, Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (CAS 194240-93-2), shares the β-ketoester backbone but differs in substituents. Its molecular formula is C₁₂H₁₂Cl₂O₃, with a molar mass of 275.13 g/mol . Key distinctions include:

- Reactivity: The absence of a second ketone group in the dichloro derivative limits its ability to participate in keto-enol tautomerism compared to the dioxo structure of the target compound.

- Applications : Chlorinated aromatic esters are often intermediates in pharmaceuticals (e.g., antifungal agents), while azo-containing compounds like the target molecule are more likely to serve as dyes or pigments .

Ethyl 3-oxo-4-phenylbutanoate

Another analog, Ethyl 3-oxo-4-phenylbutanoate (unsubstituted phenyl variant), lacks both the diazenyl group and the second ketone. Its simpler structure (C₁₂H₁₄O₃) reduces steric hindrance and may increase solubility in nonpolar solvents. The additional dioxo group in the target compound likely enhances its acidity and chelating capacity, making it more reactive in metal-catalyzed reactions.

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Electronic Effects : The phenyldiazenyl group in the target compound extends π-conjugation, which may redshift its UV-Vis absorption compared to the dichloro analog. This property is critical for dye applications .

- Stability : Azo compounds are prone to photodegradation, whereas chlorinated analogs exhibit greater thermal stability due to strong C-Cl bonds.

- Synthetic Utility : The β-ketoester moiety in both compounds allows for nucleophilic attacks at the β-carbon, but the target compound’s dual ketone groups could enable unique cyclization pathways (e.g., forming heterocycles like pyrazoles).

Biological Activity

Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with phenyl hydrazine and subsequent modifications. The synthetic route can include:

- Formation of the diazene moiety : This is achieved through the reaction of phenyl hydrazine with a suitable carbonyl compound.

- Cyclization and functionalization : The compound can undergo cyclization to form a dioxo structure which enhances its biological activity.

Antitumor Activity

Research indicates that derivatives of ethyl 2,4-dioxo-4-phenylbutanoate exhibit significant antitumor properties. In a study evaluating Src Kinase inhibitory activity, various derivatives were synthesized and tested. The results showed that these compounds demonstrated moderate to high inhibitory effects compared to staurosporine, a known reference drug .

| Compound | Src Kinase Inhibition (%) |

|---|---|

| Ethyl 2,4-dioxo-4-phenylbutanoate | 45% |

| Staurosporine (control) | 85% |

This suggests that ethyl 2,4-dioxo-4-phenylbutanoate could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains. For instance, derivatives containing the diazenyl group have been found to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Antitumor Studies : A specific case study highlighted the efficacy of ethyl 2,4-dioxo-4-phenylbutanoate in inhibiting tumor cell proliferation in vitro. The study reported a dose-dependent response with significant reductions in cell viability at higher concentrations.

- Antimicrobial Evaluations : In another research project, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the ethyl 2,4-dioxo structure enhanced antimicrobial potency significantly.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Q & A

Q. What synthetic routes are optimal for Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A plausible route involves:

- Step 1 : Base-catalyzed Claisen condensation between ethyl phenylacetate and a diazenyl precursor under anhydrous conditions (e.g., NaH in THF at 0–5°C).

- Step 2 : Cyclization via acid catalysis (e.g., H₂SO₄) to form the dioxo moiety.

- Optimization : Monitor reaction progress using TLC and adjust stoichiometry (1:1.2 molar ratio of ester to diazenyl reagent) to minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals using 2D techniques (HSQC, HMBC) to resolve overlapping peaks from the phenyl and diazenyl groups.

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and diazenyl (N=N) at ~1450–1550 cm⁻¹.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer: Contradictions (e.g., inconsistent bond lengths or thermal parameters) often arise from disordered moieties or twinning. Strategies include:

- Data Reintegration : Re-examine raw diffraction data for indexing errors.

- Refinement Tools : Use SHELXL’s TWIN/BASF commands to model twinning or PART instructions to address disorder .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions.

Q. What methodologies are used to investigate this compound’s potential as a bioactive scaffold (e.g., enzyme inhibitor)?

Methodological Answer:

- In Silico Screening : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) using the compound’s optimized geometry (DFT calculations at B3LYP/6-31G* level).

- In Vitro Assays :

- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant enzymes.

- IC₅₀ Determination : Conduct dose-response curves (0.1–100 µM range) and validate via Lineweaver-Burk plots to assess competitive/non-competitive inhibition.

Q. How can tautomerism in the diazenyl moiety impact experimental data interpretation?

Methodological Answer: The diazenyl group may exhibit keto-enol tautomerism, leading to spectral ambiguity.

- Experimental Approach :

- Variable-Temperature NMR : Track chemical shift changes (e.g., DMSO-d₆, 25–80°C) to identify tautomeric equilibria.

- Computational Analysis : Compare DFT-calculated NMR shifts (Gaussian) for tautomers to experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.